2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II)

Catalog No.
S3200847
CAS No.
24803-99-4
M.F
C36H44N4Ni
M. Wt
591.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nic...

CAS Number

24803-99-4

Product Name

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II)

IUPAC Name

nickel(2+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide

Molecular Formula

C36H44N4Ni

Molecular Weight

591.5 g/mol

InChI

InChI=1S/C36H44N4.Ni/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2

InChI Key

DIGQQRGHPATISA-UHFFFAOYSA-N

SMILES

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[Ni+2]

Solubility

not available

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Ni+2]

Catalyst

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II), also abbreviated as Ni(II)OEtp, is a type of coordination complex that has been explored for its potential as a catalyst in various organic transformations []. Nickel and its complexes are known to be efficient catalysts due to their ability to undergo multiple oxidation states []. Research suggests that Ni(II)OEtp may be particularly useful in reactions involving oxidative addition, C-H activation, reductive elimination, oxidative cyclization, oligomerization, and cross-coupling reactions [].

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) is a complex organic compound that belongs to the class of porphyrins. Its molecular formula is C36H44N4Ni, and it has a molecular weight of approximately 588.78 g/mol. This compound features a nickel ion coordinated to a porphyrin ring structure, which consists of eight ethyl groups attached to the nitrogen atoms of the porphyrin core. The compound typically appears as dark purple crystals or a crystalline powder and has notable thermal properties, with a melting point around 322 °C and an estimated boiling point of 602.53 °C .

Porphyrins are known for their ability to absorb light and participate in various photo

The chemical behavior of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) is characterized by its ability to undergo various reactions typical of metal-organic complexes:

  • Coordination Chemistry: The nickel ion can coordinate with different ligands, altering its electronic properties and reactivity.
  • Redox Reactions: Nickel(II) can be oxidized to nickel(III) or reduced to nickel(I), affecting its catalytic activity.
  • Photo

Research indicates that porphyrin derivatives like 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) exhibit various biological activities. They have been studied for their potential roles in:

  • Photodynamic Therapy: Due to their ability to generate reactive oxygen species upon light activation.
  • Antimicrobial Properties: Some studies suggest that porphyrins can exhibit antibacterial effects.
  • Biomimetic Catalysis: Mimicking heme-containing enzymes in biological systems .

The synthesis of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) typically involves several steps:

  • Synthesis of Octaethylporphyrin: This is often achieved through the condensation of pyrrole with an appropriate aldehyde in the presence of an acid catalyst.
  • Metalation with Nickel(II): The resulting octaethylporphyrin can then be reacted with a nickel salt (such as nickel(II) acetate) under reflux conditions to incorporate the nickel ion into the porphyrin structure .

This method allows for the production of high-purity nickel(II) octaethylporphyrin suitable for research and industrial applications.

The applications of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) are diverse and include:

  • Catalysis: Used as a catalyst in organic reactions due to its ability to facilitate electron transfer processes.
  • Material Science: Employed in the development of thin films for electronic devices and sensors.
  • Photovoltaics: Investigated for use in solar energy conversion systems due to its light-harvesting capabilities .
  • Biomedical

Interaction studies involving 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) focus on its behavior when combined with various substrates or under different environmental conditions. These studies typically assess:

  • Binding Affinity: How well the compound binds to biological targets or other chemical species.
  • Photophysical Properties: Changes in fluorescence or phosphorescence upon interaction with other molecules.
  • Catalytic Efficiency: Evaluating how different ligands affect its catalytic performance in

Similar compounds include various metalated porphyrins that share structural characteristics but differ in their metal centers or substituents. Here are some notable examples:

Compound NameMetal CenterUnique Features
2,3-Diethyl-5-(4-methoxyphenyl)-pyrroleNoneExhibits enhanced solubility and stability
2-Hydroxyphenyl OctaethylporphyrinNonePotential use in photodynamic therapy
2-Methyl OctaethylporphyrinNoneModified sterics may influence reactivity
2,3-Diphenyl OctaethylporphyrinNoneIncreased electron density due to phenyl groups
2-Mercapto OctaethylporphyrinNoneEnhanced binding properties for sensor applications

The uniqueness of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) lies in its specific coordination chemistry with nickel(II), which imparts distinct electronic properties beneficial for catalysis and photochemical applications .

Hydrogen Bond Acceptor Count

4

Exact Mass

590.291939 g/mol

Monoisotopic Mass

590.291939 g/mol

Heavy Atom Count

41

Dates

Modify: 2023-08-18

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